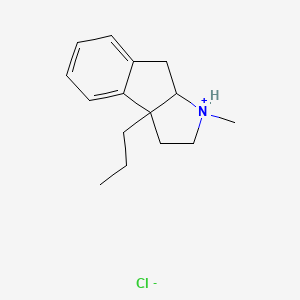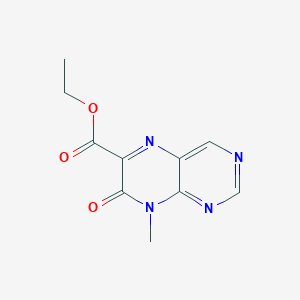
Ethyl 8-methyl-7-oxopteridine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-methyl-7-oxopteridine-6-carboxylate is a chemical compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a pteridine ring, which is a bicyclic structure containing nitrogen atoms. Pteridines are significant in biological systems, often found in pigments and cofactors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 8-methyl-7-oxopteridine-6-carboxylate can be synthesized through various organic reactions. One common method involves the esterification of 8-methyl-7-oxopteridine-6-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 8-methyl-7-oxopteridine-6-carboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 8-methyl-7-oxopteridine-6-carboxylic acid and ethanol.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous solutions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or other nucleophiles can be used under appropriate conditions.
Major Products
Hydrolysis: Produces 8-methyl-7-oxopteridine-6-carboxylic acid and ethanol.
Reduction: Yields the corresponding alcohol.
Substitution: Results in various substituted pteridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 8-methyl-7-oxopteridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in biological systems, particularly in pigments and cofactors.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its stable pteridine structure.
Wirkmechanismus
The mechanism of action of ethyl 8-methyl-7-oxopteridine-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as a cofactor or inhibitor, modulating enzymatic activities. The pteridine ring structure allows it to participate in redox reactions, influencing cellular processes and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 8-methyl-7-oxopteridine-6-carboxylate can be compared with other pteridine derivatives:
This compound vs. Ethyl 8-methyl-7-oxopteridine-6-carboxamide: The carboxamide derivative has different solubility and reactivity properties.
This compound vs. Mthis compound: The methyl ester has a lower molecular weight and different physical properties.
This compound vs. 8-methyl-7-oxopteridine-6-carboxylic acid: The acid form is more polar and has different solubility characteristics.
These comparisons highlight the unique properties of this compound, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
2047-23-6 |
|---|---|
Molekularformel |
C10H10N4O3 |
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
ethyl 8-methyl-7-oxopteridine-6-carboxylate |
InChI |
InChI=1S/C10H10N4O3/c1-3-17-10(16)7-9(15)14(2)8-6(13-7)4-11-5-12-8/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
JEBWOBVOTXICHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC2=CN=CN=C2N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


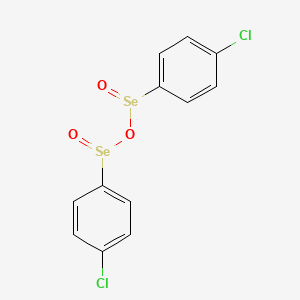
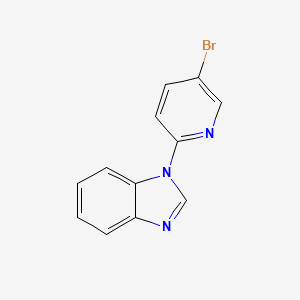

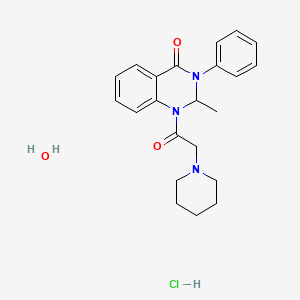

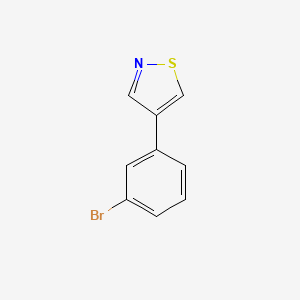
![5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738470.png)


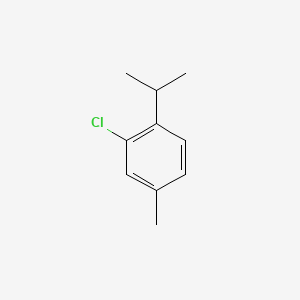
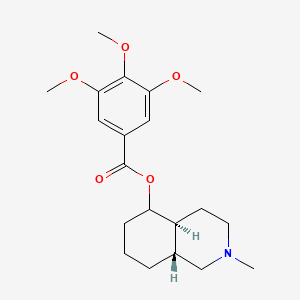
![2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13738515.png)

